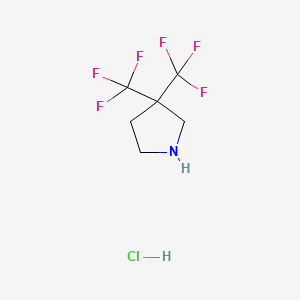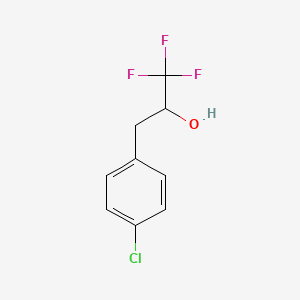![molecular formula C21H18O3 B1455471 3-[3-(Benzyloxy)phenyl]phenylacetic acid CAS No. 1013405-79-2](/img/structure/B1455471.png)
3-[3-(Benzyloxy)phenyl]phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Benzyloxy)phenyl]phenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to another phenyl ring through an acetic acid moiety
Mécanisme D'action
Target of Action
The primary targets of phenylacetic acid derivatives are often enzymes involved in metabolic pathways . .
Biochemical Pathways
Phenylacetic acid derivatives are often involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Phenylacetic acid derivatives often have a variety of biological effects, depending on their specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
3-[3-(Benzyloxy)phenyl]phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . These interactions can influence the compound’s stability and reactivity in biochemical assays. Additionally, the benzyloxy group can participate in free radical bromination, nucleophilic substitution, and oxidation reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns. Moreover, its impact on cellular metabolism can result in variations in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing enzyme activity and protein function. Additionally, the phenylacetic acid moiety can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to alterations in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s benzyloxy group can undergo oxidation and reduction reactions, influencing its metabolic fate . These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its biochemical activity and interactions with other biomolecules, ultimately affecting cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]phenylacetic acid typically involves the following steps:
Benzylation: The initial step involves the benzylation of a phenol derivative to introduce the benzyloxy group. This is usually achieved by reacting the phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Suzuki-Miyaura Coupling: The benzyloxy-substituted phenyl compound is then subjected to a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety through a Friedel-Crafts acylation reaction. This is typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and Friedel-Crafts acylation steps to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Benzyloxy)phenyl]phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the acetic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Hydroxy derivatives, alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[3-(Benzyloxy)phenyl]phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- Phenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
3-[3-(Benzyloxy)phenyl]phenylacetic acid is unique due to the presence of both a benzyloxy group and a phenylacetic acid moiety, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[3-(3-phenylmethoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)13-17-8-4-9-18(12-17)19-10-5-11-20(14-19)24-15-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXZQKQAYXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716590 |
Source


|
| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-79-2 |
Source


|
| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)


![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)


![3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B1455397.png)
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)


amine hydrochloride](/img/structure/B1455402.png)
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)


